

Cudraflavone B: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *cudraflavone B*

Cat. No.: *B106824*

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Introduction

Cudraflavone B is a naturally occurring prenylated flavonoid predominantly isolated from the root bark of plants such as *Morus alba* (White Mulberry) and *Cudrania tricuspidata*. This compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **cudraflavone B**, along with experimental protocols and an exploration of its mechanisms of action, to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Cudraflavone B possesses a distinctive chemical scaffold characterized by a flavone core with isoprenoid substitutions, which contribute to its biological activity.

Chemical Structure:

- IUPAC Name: 8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
- Molecular Formula: $C_{25}H_{24}O_6$
- Molecular Weight: 420.45 g/mol

- SMILES:

CC(=CCC1=C(C2=C(OC(C=C3)=C2C(=O)C(C4=C(C=C(C=C4)O)O)=C3O)C=C1)C(C)(C)O)C

- InChI Key: XIWCDUHPYMOFIL-UHFFFAOYSA-N

Physicochemical Properties:

A summary of the key physicochemical properties of **cudraflavone B** is presented in the table below.

Property	Value	Source
Molecular Weight	420.45 g/mol	--INVALID-LINK--
Molecular Formula	C ₂₅ H ₂₄ O ₆	--INVALID-LINK--
XLogP3-AA	5.5	--INVALID-LINK--
Hydrogen Bond Donor Count	3	--INVALID-LINK--
Hydrogen Bond Acceptor Count	6	--INVALID-LINK--
Rotatable Bond Count	5	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--

Biological and Pharmacological Properties

Cudraflavone B exhibits a broad spectrum of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

Cudraflavone B has demonstrated significant anti-inflammatory effects through the inhibition of key inflammatory mediators. It acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the prostaglandin synthesis pathway. Furthermore, it effectively blocks the translocation of the nuclear factor-kappa B (NF-κB) from

the cytoplasm to the nucleus in macrophages, a pivotal step in the inflammatory response. This inhibition of NF-κB activation leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Quantitative Anti-inflammatory Data:

Target	IC ₅₀ (μM)	Cell Line/System	Source
COX-1	1.5 ± 0.65	Ovine COX-1	--INVALID-LINK--
COX-2	2.5 ± 0.89	Ovine COX-2	--INVALID-LINK--

Anticancer Activity

Cudraflavone B has shown promising anticancer activity against a variety of cancer cell lines. Its cytotoxic effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data (IC₅₀ values):

Cell Line	Cancer Type	IC ₅₀ (μM)	Source
HN4	Oral Squamous Carcinoma	~15	--INVALID-LINK--
HN12	Oral Squamous Carcinoma	~15	[Planta Medica, 2013] (--INVALID-LINK--)

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